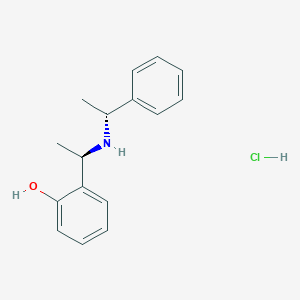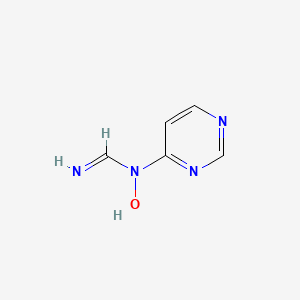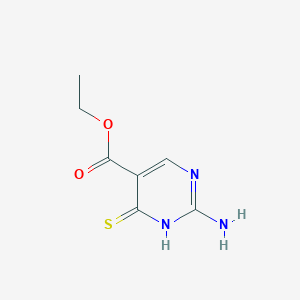
Ethyl 2-amino-4-thioxo-1,4-dihydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) is a chemical compound with the molecular formula C7H9N3O2S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a thioxo group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) typically involves the reaction of appropriate pyrimidine derivatives with ethyl ester and thioxo reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as sodium borohydride.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The amino and thioxo groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) can be compared with other pyrimidine derivatives, such as:
5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-oxo-,ethylester: This compound lacks the thioxo group, which may result in different chemical reactivity and biological activity.
5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-methyl-,ethylester: The presence of a methyl group instead of a thioxo group can significantly alter the compound’s properties.
The uniqueness of 5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H9N3O2S |
|---|---|
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
ethyl 2-amino-6-sulfanylidene-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H9N3O2S/c1-2-12-6(11)4-3-9-7(8)10-5(4)13/h3H,2H2,1H3,(H3,8,9,10,13) |
InChI-Schlüssel |
ACEQHARACUVYDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(NC1=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


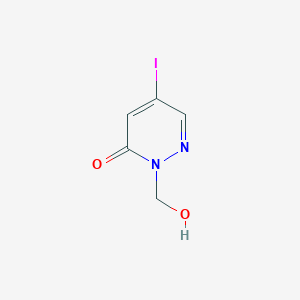

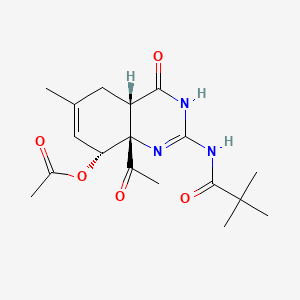
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)

![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)

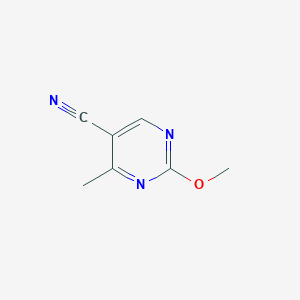
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)

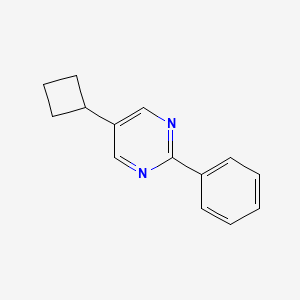
![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)
